Specific Scientific Field: Organic synthesis and transition metal catalysis.
Summary: Suzuki–Miyaura (SM) coupling is a widely-applied carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Boronic acids serve as essential reagents in this process.
Experimental Procedure:Boron Reagent Selection: [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is chosen as the boron reagent due to its stability, ease of preparation, and environmentally benign nature.
Oxidative Addition: Palladium undergoes oxidative addition with electrophilic organic groups.
Transmetalation: Formally nucleophilic organic groups are transferred from boron to palladium.
Reaction Conditions: Typically carried out in organic solvents with a palladium catalyst and a base.
Specific Scientific Field: Medicinal chemistry and drug discovery.
Summary: [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is used in the synthesis of biologically active compounds.
Experimental Procedure:Design and Synthesis: Researchers design molecules with boronic acid moieties.
Coupling Reaction: Employ SM coupling or other related reactions.
Biological Assays: Evaluate the synthesized compounds for desired biological activity.
Specific Scientific Field: Organic synthesis and catalysis.
Summary: The boronic acid participates in direct arylation reactions catalyzed by palladium.
Experimental Procedure:Substrate Selection: Choose an aryl halide or related compound.
Catalyst System: Combine the substrate with [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid and a palladium catalyst.
Reaction Conditions: Conduct the reaction under suitable conditions.
Specific Scientific Field: Heterocyclic chemistry and drug design.
Summary: [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid contributes to the synthesis of trifluoromethylpyridine derivatives.
Experimental Procedure:Pyridine Functionalization: Introduce the trifluoromethyl group onto pyridine rings.
Boron Coupling: Utilize boronic acids in the coupling reactions.
Specific Scientific Field: Organometallic chemistry and boron chemistry.
Summary: Borinic acids are synthesized using boronic acids, including [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid.
Experimental Procedure:Transmetalation: React the boronic acid with an aryl bromide.
Functional Group Tolerance: Accommodate various functional groups.
Yield Optimization: Optimize reaction conditions for good yields.
2-Chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of a chloro group, a methoxy group, and a trifluoromethoxy group on a phenyl ring. Its molecular formula is , and it has a molar mass of approximately 253.49 g/mol. The compound is notable for its unique electronic properties due to the trifluoromethoxy substituent, which can influence its reactivity and interactions with biological targets.
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid itself is not expected to have a specific mechanism of action. Its primary function is as a reactant in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds in the context of a larger molecule. The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with palladium undergoing oxidation and reduction steps [].
The synthesis of 2-chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid typically involves multiple steps:
2-Chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid has potential applications in:
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-5-fluoro-phenylboronic acid | C7H6BClF | Contains a fluorine atom instead of trifluoromethoxy group |
| 4-(Trifluoromethoxy)phenylboronic acid | C7H6B F3O2 | Lacks chlorine and methoxy groups but retains trifluoromethyl functionality |
| 5-Methoxy-2-nitrophenylboronic acid | C8H10BNO4 | Contains a nitro group instead of chlorine or trifluoromethoxy |
The uniqueness of 2-chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid lies in its combination of electron-withdrawing groups (trifluoromethoxy and chloro) along with the methoxy group, which can significantly alter its reactivity and selectivity in